4-Aminophthalamide 4-Aminophthalamide
Brand Name: Vulcanchem
CAS No.: 115581-96-9
VCID: VC21262497
InChI: InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
SMILES: C1=CC(=C(C=C1N)C(=O)N)C(=O)N
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol

4-Aminophthalamide

CAS No.: 115581-96-9

Cat. No.: VC21262497

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

4-Aminophthalamide - 115581-96-9

Specification

CAS No. 115581-96-9
Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
IUPAC Name 4-aminobenzene-1,2-dicarboxamide
Standard InChI InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Standard InChI Key NEGAQAGLUFPCCU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)C(=O)N)C(=O)N
Canonical SMILES C1=CC(=C(C=C1N)C(=O)N)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

4-Aminophthalamide is structurally characterized as a derivative of phthalimide with an amino group substituted at the fourth position of the phthalimide ring. The systematic name for this compound is 5-aminoisoindole-1,3-dione, highlighting its structural relationship to the isoindole framework . The molecular structure features a planar aromatic system with the amino group contributing to its unique electronic properties.

Physical Properties

The compound typically appears as yellow crystals or crystalline powder in its pure form . Its identification in laboratory settings is commonly confirmed through Fourier Transform Infrared Spectroscopy (FTIR) . Commercial preparations of 4-Aminophthalamide generally have a purity of ≥96.0% as determined by High-Performance Liquid Chromatography (HPLC) .

Spectroscopic Properties

The spectroscopic profile of 4-Aminophthalamide reveals distinctive characteristics that contribute to its utility as a molecular probe. The compound exhibits two absorption bands in its ultraviolet-visible spectrum:

Absorption BandApproximate Wavelength
B1 band370 nm
B2 band300-303 nm

These absorption bands show variation depending on the solvent environment, making 4-Aminophthalamide particularly useful for solvent polarity studies . The emission spectrum typically consists of a single band, with the emission maximum being solvent-dependent .

Crystal Structure

Hydrogen Bonding Interactions

Crystallographic analysis of 4-Aminophthalamide reveals important insights into its molecular packing and intermolecular interactions. The molecules in the crystal structure are organized through N—H⋯O intermolecular hydrogen-bonding interactions . Two distinct types of hydrogen bonds are observed:

  • Hydrogen bonds involving the imide group, which form molecular chains along the c axis

  • Hydrogen bonds involving the amino group, which connect these molecular chains to create a three-dimensional network

Crystallographic Data

Detailed hydrogen-bond geometry data for 4-Aminophthalamide crystals reveal the specific spatial arrangements that contribute to its solid-state structure:

Donor—H⋯AcceptorD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1⋯O10.862.092.924164
N2—H2B⋯O10.862.283.122167
N2—H2A⋯O20.862.172.996161

This detailed hydrogen bonding network highlights the compound's capacity for self-organization in the solid state, which may have implications for its physical properties and potential applications in crystal engineering .

Photophysical Properties

Absorption Characteristics

The absorption profile of 4-Aminophthalamide consists of two distinct bands (B1 and B2) with maxima around 370 nm and 303 nm, respectively. This dual-band absorption is characteristic of the compound and varies slightly depending on the solvent environment . The B1 band is typically associated with π-π* transitions within the aromatic system, while the B2 band corresponds to transitions involving the amino group .

Fluorescence Behavior

One of the most remarkable aspects of 4-Aminophthalamide is its fluorescence behavior, particularly its sensitivity to the surrounding environment. In most solvents, the emission spectrum is independent of the excitation wavelength used . However, in water, the compound exhibits unique behavior where the emission maximum varies depending on the excitation wavelength:

Excitation ConditionEmission Maximum in Water
λexc B1 (370.0 nm)545.7 nm
λexc B2 (303.4 nm)561.7 nm

This distinctive behavior in water compared to other solvents highlights 4-Aminophthalamide's potential as a probe for aqueous environments .

Solvent Effects

Applications in Research

Fluorescent Probe Applications

The fluorescent properties of 4-Aminophthalamide make it an excellent candidate for applications as a molecular probe in various research domains. A significant advantage of the 4-aminophthalimide moiety is its ability to produce a more informative fluorescence readout compared to the weakly fluorescent indole system in tryptophan . Additionally, it can be selectively excited outside the biopolymer absorption range, allowing for specific targeting in complex biological systems .

Biological System Applications

In biological research, 4-Aminophthalamide has been incorporated into amino acids to create fluorescent probes that are approximately isosteric to tryptophan . This structural similarity, combined with enhanced fluorescent properties, allows for the study of local environments in biological macromolecules without significantly perturbing their native structure.

Studies have successfully used 4-Aminophthalamide-containing amino acids to examine local polarity in the α-helical transmembrane fragment of the human epidermal growth factor receptor . These amino acids can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis techniques, facilitating their integration into various biological studies .

Photoexcitation Dynamics

Excited State Properties

Chemical Reactivity

4-Aminophthalamide participates in various chemical reactions owing to the reactivity of both its amino group and the phthalimide core structure. The amino group can engage in typical amine reactions, including nucleophilic substitutions forming derivatives with different functional groups . Understanding the reactivity profile of this compound is essential for its application in synthetic chemistry and for developing derivatives with modified properties for specific applications.

A notable aspect of 4-Aminophthalamide is its structural similarity to tryptophan, with the advantage of superior fluorescent properties. While the indole system in tryptophan produces only weak fluorescence, the 4-aminophthalimide moiety generates significantly more informative fluorescence readouts . This characteristic, combined with its selective excitation outside biopolymer absorption ranges, positions 4-Aminophthalamide and its derivatives as valuable alternatives to tryptophan in studies requiring fluorescent amino acid analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator